1-Deoxymethylsphinganine

Description

1-Deoxymethylsphinganine is an atypical sphingoid base formed due to mutations in the SPTLC1 gene, which encodes a subunit of serine palmitoyltransferase (SPT). These mutations shift the substrate specificity of SPT, enabling it to condense glycine (instead of serine) with palmitoyl-CoA, resulting in the production of this compound . Unlike canonical sphingolipids, this compound lacks a hydroxyl group at the C1 position and cannot be converted into complex sphingolipids or degraded via standard pathways. Its intracellular accumulation is linked to neurotoxicity, particularly affecting sensory neurons by disrupting neurofilament structure and neurite formation . This metabolite is implicated in hereditary sensory and autonomic neuropathy type 1A (HSAN1A), a rare neurodegenerative disorder .

Properties

IUPAC Name |

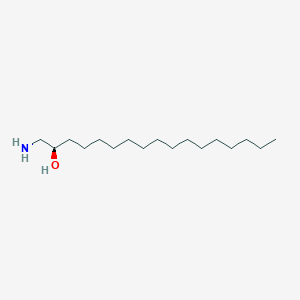

(2R)-1-aminoheptadecan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19)16-18/h17,19H,2-16,18H2,1H3/t17-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGVBFHUWZNNKIK-QGZVFWFLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCC[C@H](CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H37NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101311944 | |

| Record name | 1-Desoxymethylsphinganine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101311944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219484-98-6 | |

| Record name | 1-Desoxymethylsphinganine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219484-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Desoxymethylsphinganine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101311944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Deoxymethylsphinganine can be synthesized through several methods. One common approach involves the reduction of 1-deoxysphinganine using specific reducing agents under controlled conditions . The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Metabolic Reactions and Enzymatic Processing

1-Deoxymethylsphinganine undergoes cytochrome P450 (CYP4F)-mediated oxidation, forming eight downstream metabolites . These include hydroxylated and carboxylated derivatives critical for detoxification.

| Reaction Type | Enzyme Involved | Products Identified | Biological Role |

|---|---|---|---|

| ω-Hydroxylation | CYP4F | 1-DeoxySA-20-OH | Detoxification |

| Carboxylic acid formation | CYP4F | 1-DeoxySA-COOH | Excretion facilitation |

| Chain shortening | CYP4F | C16/C18 truncated derivatives | Membrane remodeling |

This pathway enables degradation of 1-deoxySA, previously considered a "dead-end" metabolite .

Biochemical Interactions

This compound directly interacts with cellular targets:

-

Sphingosine kinase 1 (SK1): Binds SK1, inducing its proteasomal degradation and elevating sphingosine (Sph) levels .

-

Reactive oxygen species (ROS): Moderately increases ROS, altering PKM2 and PHGDH activity to boost serine synthesis .

Mechanistic impact:

Biological Implications

-

Neurotoxicity: Accumulation in neurons disrupts sphingolipid homeostasis, contributing to hereditary sensory neuropathy (HSAN1) .

-

Cancer adaptation: Promotes survival in serine-deprived tumors by upregulating serine synthesis enzymes .

-

Therapeutic targets: CYP4F inhibition exacerbates toxicity, while induction enhances 1-deoxySA clearance .

Scientific Research Applications

1-Deoxymethylsphinganine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-deoxymethylsphinganine involves its interaction with specific molecular targets and pathways within cells. It acts as a sphingoid base, influencing sphingolipid metabolism and signaling . The compound can modulate various cellular processes, including apoptosis, cell proliferation, and differentiation . Its effects are mediated through interactions with enzymes and receptors involved in sphingolipid metabolism .

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and 1-Deoxysphinganine

Functional and Pathological Contrasts

Both metabolites evade standard sphingolipid metabolic pathways, leading to toxic accumulation. However, their neurotoxic mechanisms exhibit subtle differences:

- This compound primarily destabilizes neurofilament architecture in sensory neurons .

- 1-Deoxysphinganine more prominently inhibits neurite outgrowth, as shown in in vitro neuronal cultures .

These distinctions may arise from their structural variances, which influence interactions with cellular targets.

Analytical Detection and Research Availability

Advanced analytical methods, such as those described in supplementary tables from validated techniques , are critical for distinguishing these compounds in biological samples.

Biological Activity

1-Deoxymethylsphinganine (DMSP) is a member of the 1-deoxysphingolipid family, which has garnered interest due to its unique biological activities and potential implications in various diseases. This article delves into the biological activity of DMSP, highlighting its mechanisms of action, cytotoxicity, and relevance in pathological conditions.

Overview of this compound

This compound is synthesized through the incorporation of glycine instead of serine in the sphingolipid biosynthetic pathway. This process is catalyzed by serine palmitoyltransferase (SPT), which can utilize alternative substrates under specific metabolic conditions, particularly during serine deprivation .

DMSP exhibits several biological activities, primarily through its influence on cellular signaling pathways and metabolic adaptations:

- Cellular Stress Response : DMSP plays a role in cellular responses to stress, particularly under conditions of serine and glycine deprivation. It has been shown to increase intracellular reactive oxygen species (ROS), which can lead to adaptive metabolic changes in cancer cells. This response includes the degradation of sphingosine kinase 1 (SK1), resulting in elevated levels of sphingosine (Sph) that promote cell survival during nutrient scarcity .

- Cytotoxic Effects : Research indicates that DMSP can be neurotoxic, particularly to motor neurons and dorsal root ganglia (DRGs). In vitro studies have demonstrated that DMSP induces cytotoxicity at certain concentrations, impacting cell viability and function .

Cytotoxicity Studies

A series of studies have explored the cytotoxic effects of DMSP:

These findings suggest that while DMSP may have physiological roles under certain conditions, its accumulation can lead to detrimental effects on neural tissues.

Case Studies and Clinical Relevance

Several case studies highlight the clinical implications of elevated levels of deoxysphingolipids, including DMSP:

- Neuropathy Cases : Elevated levels of DMSP have been associated with hereditary sensory and autonomic neuropathy (HSAN) and other neuropathic conditions. Patients with HSAN exhibit symptoms linked to impaired neuronal function, potentially exacerbated by the neurotoxic effects of deoxysphingolipids .

- Metabolic Disorders : In metabolic syndrome and diabetes mellitus, increased concentrations of deoxysphingolipids, including DMSP, have been observed. These lipids are implicated in the pathophysiology of insulin resistance and other metabolic disturbances .

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying doxmeSA in cellular lipidomics studies?

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, utilizing internal standards such as ceramide/sphingoid mixtures for accurate quantification . Protocols should include validation steps (e.g., spike-and-recovery experiments) and calibration curves to ensure precision. Raw data, including chromatograms and peak integration parameters, should be archived in supplementary materials for reproducibility .

Q. How is doxmeSA synthesized and characterized in laboratory settings?

- doxmeSA is typically synthesized via chemoenzymatic routes, with characterization relying on nuclear magnetic resonance (NMR) for structural confirmation and high-resolution mass spectrometry (HRMS) for purity assessment . New synthetic protocols must include detailed reaction conditions (e.g., solvent systems, temperature) and spectral data (¹H/¹³C NMR, IR) in the main text or supplementary files . Known intermediates should cite prior synthetic routes to avoid redundancy.

Q. What role does doxmeSA play in sphingolipid metabolism pathways?

- doxmeSA is a cytotoxic sphingolipid analog that accumulates under serine-deficient conditions, disrupting ceramide biosynthesis and promoting lipid body formation . Researchers should use isotope-labeled tracers (e.g., ¹³C-serine) in pulse-chase experiments to map its metabolic flux and validate findings with genetic knockdown models (e.g., siRNA targeting serine palmitoyltransferase) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported cytotoxic effects of doxmeSA across different cell models?

- Contradictions may arise from variations in cell type-specific lipid metabolism or experimental conditions (e.g., serum-free media altering sphingolipid homeostasis). To resolve these, perform dose-response curves across multiple cell lines (e.g., HEK293, HepG2) and control for confounding factors like oxidative stress using thiobarbituric acid reactive substances (TBARS) assays . Meta-analyses of published LC-MS/MS datasets can identify trends in doxmeSA accumulation thresholds .

Q. What experimental controls are critical when studying doxmeSA’s impact on lipid body formation?

- Include negative controls (e.g., cells treated with serine supplementation to suppress doxmeSA synthesis) and positive controls (e.g., fumonisin B1, a known sphingolipid biosynthesis inhibitor). Use fluorescence microscopy with Nile Red staining to quantify lipid bodies, ensuring imaging parameters (e.g., exposure time, magnification) are consistent across replicates . Normalize data to total protein content or cell count to account for viability differences.

Q. How can multi-omics approaches elucidate doxmeSA’s mechanisms in disease models?

- Integrate transcriptomic (RNA-seq), proteomic (LC-MS/MS), and lipidomic data to identify pathways dysregulated by doxmeSA. For example, pathway enrichment analysis (e.g., KEGG, Reactome) can link doxmeSA levels to apoptosis or autophagy markers . Machine learning tools (e.g., random forest classifiers) may prioritize candidate biomarkers for validation in in vivo models .

Methodological Guidance

- Data Presentation :

- Use tables to summarize LC-MS/MS parameters (e.g., retention times, ion transitions) and statistical comparisons (e.g., ANOVA results). Raw spectra and chromatograms belong in supplementary materials .

- Literature Review :

- Prioritize primary sources from journals adhering to ICH guidelines (e.g., Med. Chem. Commun.) and avoid uncorroborated data from non-peer-reviewed platforms .

- Ethical Compliance :

- For studies involving human-derived cells, document de-identification protocols and obtain IRB approval, as specified in biomedical research frameworks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.